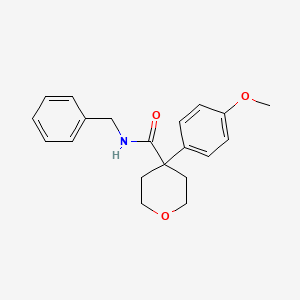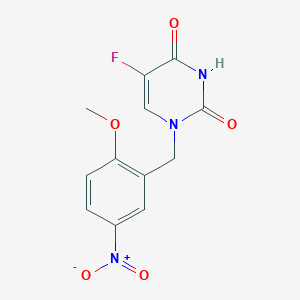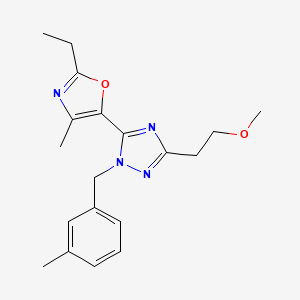
6-methyl-2,4-quinolinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2,4-quinolinedicarboxylic acid (MQDA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biochemistry, and material science. MQDA is a heterocyclic compound that contains a quinoline ring and two carboxylic acid groups.
Wirkmechanismus
The mechanism of action of 6-methyl-2,4-quinolinedicarboxylic acid is not fully understood. However, it is believed that the anti-inflammatory and antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-2,4-quinolinedicarboxylic acid in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. In addition, this compound is relatively easy to synthesize and has a high purity yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2,4-quinolinedicarboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the synthesis of new this compound derivatives with improved properties such as increased fluorescence intensity and reduced toxicity. Finally, the use of this compound in the synthesis of new MOFs with unique properties is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. While more research is needed to fully understand the properties and potential applications of this compound, it is clear that it holds great promise for the future of scientific research.
Synthesemethoden
6-methyl-2,4-quinolinedicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base, the reaction of 2-amino-4-methylquinoline with ethyl oxalate, and the reaction of 2,4-dichloroquinoline with sodium malonate. The most commonly used method for synthesizing this compound is the reaction of 2,4-dichloroquinoline with malonic acid in the presence of a base. This method yields a high purity product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
6-methyl-2,4-quinolinedicarboxylic acid has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Eigenschaften
IUPAC Name |
6-methylquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13-9)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRZYXIASIYEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B5624571.png)
![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)


![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)


![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)
